molecular formula C8H14O B1265553 2-Tert-butylcyclobutan-1-one CAS No. 4579-31-1

2-Tert-butylcyclobutan-1-one

Cat. No. B1265553
CAS RN: 4579-31-1
M. Wt: 126.2 g/mol
InChI Key: RBVZGIAAMVLZAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis:

  • Synthesis of 2-Tert-butylcyclobutan-1-one involves the palladium-catalyzed ring expansion reaction of 1-alkynylcyclobutanols with aryl iodides, forming 2-disubstituted methylenecyclopentan-1-ones (Wei et al., 2003).

Molecular Structure Analysis:

  • Structural analysis through X-ray diffraction and theoretical calculations have been conducted, revealing detailed aspects of the compound's molecular structure (Yoshifuji et al., 2012).

Chemical Reactions and Properties:

  • 2-Tert-butylcyclobutan-1-one undergoes a variety of chemical reactions, including dimerization and cycloaddition reactions. Lewis acid-induced isomerization has been shown to produce significant yields of various reaction products (Riu et al., 2021).

Physical Properties Analysis:

  • The physical properties, such as bond lengths and molecular conformations, have been studied extensively. For instance, X-ray analysis at 150 K of certain derivatives showed C-C bonds with lengths of 1.686 and 1.729 Å, highlighting the structural uniqueness of the compound (Toda et al., 1999).

Chemical Properties Analysis:

  • Research on 2-Tert-butylcyclobutan-1-one’s chemical properties has shown its involvement in various chemical transformations, such as the formation of bicyclo compounds through reductive dehalogenation of tetrachlorocyclobutanes (Komendantov et al., 1987).

Safety And Hazards

The safety information for “2-Tert-butylcyclobutan-1-one” indicates that it may be flammable (GHS02) and may cause irritation to eyes, skin, and respiratory tract (GHS07) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210); keeping the container tightly closed (P233); and using explosion-proof electrical equipment (P241) .

properties

IUPAC Name

2-tert-butylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVZGIAAMVLZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963438
Record name 2-tert-Butylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylcyclobutan-1-one

CAS RN

4579-31-1
Record name 2-(1,1-Dimethylethyl)-cyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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